molecular formula C16H15NO5 B5519756 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid

3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid

Cat. No.: B5519756
M. Wt: 301.29 g/mol
InChI Key: YLLOKMNYWINSCJ-UHFFFAOYSA-N
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Description

3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C16H15NO5 It is characterized by the presence of a benzoic acid moiety linked to a 2-methoxyphenoxy group through an acetylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid typically involves the following steps:

    Formation of 2-methoxyphenoxyacetic acid: This can be achieved by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 2-methoxyphenoxyacetic acid is then acetylated using acetic anhydride to form 2-methoxyphenoxyacetyl chloride.

    Amidation: The final step involves the reaction of 2-methoxyphenoxyacetyl chloride with 3-aminobenzoic acid in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 3-{[(2-hydroxyphenoxy)acetyl]amino}benzoic acid.

    Reduction: Formation of 3-{[(2-methoxyphenoxy)acetyl]amino}aniline.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-hydroxyphenoxy)acetyl]amino}benzoic acid
  • 3-{[(2-methoxyphenoxy)acetyl]amino}aniline
  • 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy and acetylamino linkages make it a versatile intermediate for further chemical modifications and applications.

Properties

IUPAC Name

3-[[2-(2-methoxyphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-21-13-7-2-3-8-14(13)22-10-15(18)17-12-6-4-5-11(9-12)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLOKMNYWINSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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